N-Methyl-1-(methylthio)-2-nitroethenamine

Description

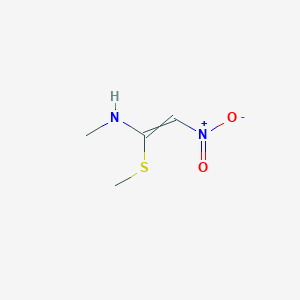

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHPXZGXNYYLD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61832-41-5, 102721-76-6 | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061832415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102721766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9LS0UV4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Guide to the Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(methylthio)-2-nitroethenamine, with the chemical formula C₄H₈N₂O₂S, is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the H₂ receptor antagonist Ranitidine.[1][2][3] Its unique structure, featuring a nitro group, a methylthio group, and a methylamino group on an ethene backbone, makes it a versatile building block in medicinal chemistry.[4][5][6][7] This "push-pull" electronic nature allows it to act as both an electrophile and a nucleophile, rendering it highly useful for creating complex heterocyclic compounds.[4][5][6][7] This guide provides a detailed exploration of the primary synthesis routes for this compound, focusing on the underlying chemical principles, procedural details, and comparative analysis to inform laboratory and industrial applications.

Primary Synthesis Route: Nucleophilic Substitution of a Nitroketene Dithioacetal

The most prevalent and commercially significant method for synthesizing this compound involves the reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine.[4] This approach is favored for its high efficiency and relatively straightforward, catalyst-free conditions.

Reaction Scheme and Mechanism

The core of this synthesis is a nucleophilic vinylic substitution reaction. The methylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the double bond in 1,1-bis(methylthio)-2-nitroethylene. This is followed by the elimination of a methanethiolate leaving group. The strong electron-withdrawing effect of the nitro group polarizes the carbon-carbon double bond, making the carbon atom attached to the two methylthio groups susceptible to nucleophilic attack.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the C1 carbon of 1,1-bis(methylthio)-2-nitroethylene.

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Elimination: The intermediate then collapses, eliminating one of the methylthio groups as methanethiol (CH₃SH), resulting in the formation of the final product, this compound.

Caption: Primary synthesis route via nucleophilic substitution.

Experimental Protocol

A typical laboratory-scale procedure for this synthesis is as follows:

-

A solution of 1,1-bis(methylthio)-2-nitroethylene (1 mole) is prepared in a suitable solvent such as methanol or ethanol.

-

An aqueous solution of methylamine (typically 40%) is added dropwise to the stirred solution of the nitroketene dithioacetal at a controlled temperature, often between 25-30°C.

-

The reaction is typically stirred for several hours at room temperature or under gentle reflux to ensure completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often crystallizes out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried to yield this compound.[8]

Key Parameters and Optimization

| Parameter | Typical Value/Condition | Rationale and Impact on Yield/Purity |

| Solvent | Methanol, Ethanol, Acetonitrile | A polar protic solvent is generally used to facilitate the dissolution of reactants. Acetonitrile can also be used, especially for reflux conditions.[4] |

| Temperature | 25-82°C (Reflux) | The reaction can proceed at room temperature, but gentle heating or reflux can increase the reaction rate.[4] |

| Reaction Time | 4-8 hours | Sufficient time is required for the reaction to go to completion. Monitoring by TLC is recommended to avoid unnecessary heating or extended reaction times.[4] |

| Stoichiometry | Slight excess of methylamine | A slight excess of methylamine can help drive the reaction to completion. |

| Yield | 65-85% | This method generally provides good to excellent yields of the desired product.[4] |

Alternative Synthesis Route: From Nitromethane and Carbon Disulfide

An alternative, multi-step synthesis route starts from more basic raw materials: nitromethane, carbon disulfide, and potassium hydroxide.[2][3] While this method involves more steps, it can be advantageous in terms of raw material cost and availability.

Reaction Scheme and Mechanism

This synthetic pathway can be summarized in the following key steps:

-

Formation of the Dithio-dianion: Nitromethane reacts with carbon disulfide in the presence of a strong base like potassium hydroxide to form 1,1-dipotassium thio-2-nitroethylene.

-

Amination: The dipotassium salt is then dissolved in water and reacted with methylamine. This results in the substitution of one of the thio-potassium groups with a methylamino group, forming an intermediate, 1-potassium thio-1-methylamino-2-nitroethylene.[2]

-

Methylation: The water-soluble intermediate is then methylated in situ, without isolation, using a methylating agent like dimethyl sulfate. This step introduces the methylthio group, leading to the precipitation of the water-insoluble final product, this compound.[2]

Caption: Multi-step synthesis from nitromethane.

Experimental Protocol Highlights

-

Step 1: Nitromethane, carbon disulfide, and potassium hydroxide are reacted in a suitable solvent.

-

Step 2: The resulting 1,1-dipotassium thio-2-nitroethylene is dissolved in water, and an aqueous solution of methylamine is added at a controlled temperature (e.g., around 35°C). The reaction is allowed to proceed for several hours.[2]

-

Step 3: Without isolating the intermediate, dimethyl sulfate is added to the reaction mixture to carry out the methylation step.

-

Step 4: The final product, being insoluble in water, precipitates out and can be collected by filtration.

Advantages and Disadvantages

This route offers the potential for lower production costs due to the use of basic starting materials.[2] However, it involves multiple steps and the handling of toxic and flammable reagents like carbon disulfide and dimethyl sulfate, which requires stringent safety protocols. The overall yield and purity may also be more variable compared to the more direct route from 1,1-bis(methylthio)-2-nitroethylene.

Comparative Analysis of Synthesis Routes

| Feature | Route 1: From Nitroketene Dithioacetal | Route 2: From Nitromethane |

| Number of Steps | One primary step | Multiple steps |

| Starting Materials | 1,1-bis(methylthio)-2-nitroethylene, Methylamine | Nitromethane, Carbon Disulfide, KOH, Methylamine, Dimethyl Sulfate |

| Yield | Generally higher (65-85%)[4] | Potentially lower and more variable |

| Operational Simplicity | Simpler, more direct | More complex, requires careful control of multiple reaction stages[2] |

| Safety Concerns | Standard handling of organic reagents | Involves highly flammable and toxic reagents (CS₂, Dimethyl Sulfate) |

| Cost-Effectiveness | Higher cost of starting material | Lower cost of basic raw materials, but higher processing costs |

Purification and Characterization

Regardless of the synthesis route, the crude this compound product typically requires purification to meet the standards for pharmaceutical applications. Recrystallization from a suitable solvent, such as isopropanol or ethanol, is a common method to obtain a product with high purity.[8]

The identity and purity of the synthesized compound can be confirmed using a range of analytical techniques, including:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=C, NO₂).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is a well-established process crucial for the production of ranitidine and other valuable chemical entities. The most common and efficient method relies on the nucleophilic substitution of 1,1-bis(methylthio)-2-nitroethylene with methylamine, offering high yields and operational simplicity. An alternative route starting from nitromethane provides a cost-effective option with regard to raw materials but introduces greater complexity and safety challenges. The choice of synthesis route in a research or industrial setting will depend on a careful evaluation of factors including cost, scale, available equipment, and safety considerations. Further research in this area may focus on developing greener and more atom-economical synthetic pathways.

References

-

Ghasemnejad-Bosra, H., et al. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. Available from: [Link]

-

Ghasemnejad-Bosra, H., et al. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method.

-

Ghasemnejad-Bosra, H., et al. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). ResearchGate. Available from: [Link]

-

Ghasemnejad-Bosra, H., et al. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. Available from: [Link]

- Google Patents. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.

- Google Patents. CN102010388A - Preparation method of ranitidine.

-

PrepChem.com. Synthesis of N-Methyl-1-methylthio-2-nitroethanamine. Available from: [Link]

-

ResearchGate. Reactivity of 1,1-bis(methylthio)-2-nitroethylene. Available from: [Link]

-

ResearchGate. (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available from: [Link]

-

LookChem. This compound, (E)-. Available from: [Link]

- Google Patents. CN104119257A - Preparation method for 1-methylamino-1-methylthio-2-nitroethylene.

-

PrepChem.com. Synthesis of 1-Methylthio-1-methylamino-2-nitroethylene. Available from: [Link]

- Google Patents. CN1061968A - Process for preparing ranitidine.

-

PubChem. 1,1-Bis(methylthio)-2-nitroethylene | C4H7NO2S2 | CID 83623. Available from: [Link]

Sources

- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 2. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method - Google Patents [patents.google.com]

- 3. CN104119257A - Preparation method for 1-methylamino-1-methylthio-2-nitroethylene - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 7. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine

This guide provides a comprehensive technical overview of (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and significant applications, grounding all claims in authoritative scientific literature.

Introduction

(Z)-N-Methyl-1-(methylthio)-2-nitroethenamine, often abbreviated as NMSM in literature, is a highly functionalized organic compound that has garnered significant attention as a versatile synthetic building block.[1] Its unique electronic structure allows it to serve as a precursor for a wide array of complex molecules, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[2][3] Notably, it is a crucial intermediate in the industrial synthesis of Ranitidine, a widely known histamine H₂ receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease.[4][5]

This guide moves beyond a simple recitation of facts to explain the causality behind the compound's utility, offering field-proven insights into its synthesis and application. We will explore its physicochemical characteristics, detailed synthetic protocols, reactivity patterns, and its role in the development of therapeutic agents.

Part 1: Core Physicochemical Properties and Structural Analysis

The utility of (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine stems from its distinct molecular architecture. The molecule is a nitroketene N,S-acetal characterized by a polarized "push-pull" alkene system.[1][2] An electron-donating methylamino (-NHCH₃) group and a methylthio (-SCH₃) group are positioned on one carbon of the ethene backbone, while a strongly electron-withdrawing nitro (-NO₂) group is on the other.[3][6] This arrangement dictates its reactivity, making it an ambiphilic species capable of acting as both an electrophile and a nucleophile.[1]

Key Properties Summary

| Property | Value | Reference |

| IUPAC Name | (Z)-N-methyl-1-(methylthio)-2-nitroethenamine | [7] |

| CAS Number | 61832-41-5 (Isomer unspecified) | [8][9] |

| 168127-08-0 ((Z)-isomer) | [7] | |

| Molecular Formula | C₄H₈N₂O₂S | [7][8][10] |

| Molecular Weight | 148.18 g/mol | [7][8][10] |

| Appearance | Yellow to brown solid | [11] |

| Melting Point | 112-118 °C | [8] |

| Linear Formula | O₂NCH=C(SCH₃)NHCH₃ | [8] |

| InChI Key | YQFHPXZGXNYYLD-ARJAWSKDSA-N ((Z)-isomer) | [7] |

Structural and Electronic Profile

The compound's reactivity is governed by the interplay of its functional groups. The nitro group renders the adjacent carbon electrophilic and a prime target for Michael addition, while the methylamino and methylthio groups make the carbon they are attached to nucleophilic.[2][3] The methylthio group also functions as an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, (Z)- | C4H8N2O2S | CID 2736798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 98 61832-41-5 [sigmaaldrich.com]

- 9. Ethenamine, N-methyl-1-(methylthio)-2-nitro- [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. CAS 61832-41-5: this compound [cymitquimica.com]

An In-Depth Technical Guide to the Core Mechanism of Action of N-Methyl-1-(methylthio)-2-nitroethenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a versatile chemical intermediate most notably recognized for its pivotal role in the synthesis of ranitidine, a widely known histamine H2 receptor antagonist. While its primary application lies in synthetic chemistry, understanding the inherent biological activities and potential mechanisms of action of NMSM is crucial for a comprehensive assessment of its safety profile as a manufacturing impurity and for exploring any latent therapeutic potential. This guide provides a detailed examination of the current scientific understanding of NMSM's mechanism of action, moving beyond its synthetic utility to explore its interactions with biological systems. The core focus will be on its relationship with the histamine H2 receptor and its potential activity as an enzyme inactivator.

Introduction: The Dual Identity of this compound

This compound, with the CAS number 61832-41-5, is an organic compound characterized by a unique "push-pull" electronic structure.[1] This structure, featuring an electron-donating methylamino group and an electron-withdrawing nitro group across a double bond, imparts significant reactivity, making it a valuable building block in the synthesis of various heterocyclic compounds.[2][3]

Its most prominent role in medicinal chemistry is as a key precursor in the industrial synthesis of ranitidine.[4][5] Consequently, NMSM is also recognized as a known process impurity in the final drug substance, designated as "Ranitidine EP Impurity K". This dual identity necessitates a thorough understanding of its intrinsic pharmacological properties to ensure the safety and efficacy of pharmaceuticals it may be associated with.

The Primary Hypothesis: Interaction with the Histamine H2 Receptor

Given that NMSM is a direct precursor to the potent H2 receptor antagonist ranitidine, the most logical starting point for investigating its mechanism of action is its potential interaction with this receptor. The nitroethenamine moiety of NMSM is a critical component that ultimately forms part of the pharmacophore of ranitidine responsible for its antagonist activity.

Structural Analogy to H2 Receptor Ligands

The general structure of histamine H2 receptor antagonists consists of a heterocyclic ring (like the furan ring in ranitidine), a flexible side chain, and a polar, non-basic terminal group. The N,N'-disubstituted nitroethenamine group in ranitidine serves as this polar, non-basic moiety that is crucial for antagonist activity. While NMSM lacks the full structure of ranitidine, its core nitroethenamine group represents a key fragment of the final drug molecule.

Potential for Direct Receptor Interaction: A Gap in Current Knowledge

Despite the strong structural relationship, there is a notable absence of publicly available studies that directly characterize the binding affinity or functional activity (agonist or antagonist) of NMSM at the histamine H2 receptor. Such studies would typically involve:

-

Receptor Binding Assays: To determine the affinity of NMSM for the H2 receptor, competitive binding studies using a radiolabeled H2 antagonist (like [3H]-tiotidine) in cells expressing the receptor would be conducted.

-

Functional Assays: To assess whether NMSM acts as an agonist or antagonist, functional assays measuring downstream signaling of H2 receptor activation, such as cyclic AMP (cAMP) production, would be necessary. An agonist would stimulate cAMP production, while an antagonist would block histamine-induced cAMP production.

An Alternative Mechanism: Irreversible Inactivation of Monoamine Oxidase-B (MAO-B)

A significant and compelling piece of evidence points towards an alternative mechanism of action for NMSM. A study has shown that ranitidine and two of its synthetic precursors are time-dependent, irreversible inactivators of monoamine oxidase-B (MAO-B).[6] MAO-B is a crucial enzyme responsible for the metabolism of various neurotransmitters and xenobiotics.

While the study does not explicitly name NMSM as one of the tested precursors, its status as a key intermediate in ranitidine synthesis makes it a strong candidate. The chemical reactivity of the nitroethenamine moiety, particularly its electrophilic character, is consistent with the potential for covalent modification of the enzyme's active site, leading to irreversible inhibition.

Proposed Mechanism of MAO-B Inactivation

The proposed mechanism for the inactivation of MAO-B by ranitidine precursors likely involves the unique chemical properties of the nitroethenamine group. The electron-withdrawing nitro group makes the adjacent carbon atom susceptible to nucleophilic attack by amino acid residues within the active site of MAO-B. This could lead to the formation of a stable covalent bond, thereby permanently inactivating the enzyme.

Caption: Proposed general mechanism for MAO-B inactivation.

Other Investigated Biological Activities

While the connection to the H2 receptor and MAO-B are the most prominent leads, other biological activities of NMSM and its analogs have been explored:

-

Anticancer Potential: One source suggests that NMSM may have potential as a treatment for cancer cells by inhibiting pancreatic lipase, leading to an accumulation of fatty acids and subsequent cell death.[1] However, this mechanism is not well-established in peer-reviewed literature and requires further validation.

-

Cognitive Enhancers: Analogs of ranitidine, where the core structure is derived from intermediates like NMSM, have been investigated as multi-target-directed ligands for Alzheimer's disease, showing activity as acetylcholinesterase (AChE) inhibitors.[4][7][8] This suggests that the broader chemical scaffold has the potential for diverse biological activities.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of NMSM, a series of well-defined experimental protocols should be employed.

Histamine H2 Receptor Interaction Workflow

Caption: Experimental workflow for assessing H2 receptor activity.

Step-by-Step Methodology:

-

Cell Culture: Culture a stable cell line expressing the human histamine H2 receptor (e.g., CHO-H2R or HEK293-H2R).

-

Radioligand Binding Assay:

-

Prepare cell membranes from the H2-expressing cells.

-

Incubate the membranes with a fixed concentration of a radiolabeled H2 antagonist (e.g., [3H]-tiotidine) and varying concentrations of NMSM.

-

Measure the displacement of the radioligand by NMSM to determine its binding affinity (Ki).

-

-

cAMP Functional Assay:

-

Agonist Mode: Treat the H2-expressing cells with varying concentrations of NMSM and measure intracellular cAMP levels. An increase in cAMP would indicate agonist activity.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of NMSM before stimulating them with a known H2 agonist (e.g., histamine). A reduction in the histamine-induced cAMP response would indicate antagonist activity.

-

MAO-B Inactivation Assay

Step-by-Step Methodology:

-

Enzyme Source: Use a purified source of MAO-B (e.g., from bovine liver or recombinant human MAO-B).

-

Time-Dependent Inhibition Assay:

-

Pre-incubate MAO-B with various concentrations of NMSM for different time intervals.

-

Initiate the enzymatic reaction by adding a suitable MAO-B substrate (e.g., benzylamine or phenylethylamine).

-

Measure the rate of product formation over time using spectrophotometry or fluorometry.

-

A time-dependent decrease in enzyme activity that is not restored upon dialysis would confirm irreversible inactivation.

-

-

Determination of Inactivation Parameters: Calculate the inactivation rate constant (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI).

Summary and Future Directions

The primary role of this compound in the scientific literature is that of a chemical intermediate. However, its structural relationship to ranitidine and findings from studies on ranitidine precursors suggest two potential mechanisms of biological action:

-

Interaction with the Histamine H2 Receptor: While a direct interaction has not been definitively proven, the structural similarity of its core moiety to the pharmacophore of ranitidine makes this a plausible hypothesis that warrants further investigation.

-

Irreversible Inactivation of MAO-B: Evidence suggests that synthetic precursors of ranitidine can act as irreversible inactivators of MAO-B, and NMSM is a strong candidate for this activity.

Future research should focus on conducting direct binding and functional assays to clarify the role of NMSM at the H2 receptor. Furthermore, explicitly confirming its activity as an MAO-B inactivator and determining the associated kinetic parameters would provide a more complete understanding of its pharmacological profile. This knowledge is essential for a comprehensive risk assessment of NMSM as a pharmaceutical impurity and may also unveil unforeseen therapeutic applications for this class of compounds.

References

- Jung, W. H., et al. (2016). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 124, 699-711.

- Lu, X., & Silverman, R. B. (1993). The anti-ulcer drug ranitidine hydrochloride and its synthetic intermediates are inactivators of monoamine oxidase-b. Journal of Enzyme Inhibition and Medicinal Chemistry, 7(1), 43-45.

- Z... W., et al. (2016). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. ACS Chemical Neuroscience, 7(11), 1547-1562.

- Z... W., et al. (2014). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 19(11), 18649-18667.

- Guarneri, M., et al. (1998). SAR Studies on H2 Antagonists Containing Alkylamino Substituted 1,2, 5-thiadiazole 1-oxide Moieties. Il Farmaco, 53(8-9), 536-540.

- Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436-30456.

-

ResearchGate. A new method for the synthesis of ranitidine. Available at: [Link]

Sources

- 1. CAS 61832-41-5: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-Methyl-1-(methylthio)-2-nitroethenamine (CAS Number: 61832-41-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(methylthio)-2-nitroethenamine, registered under CAS number 61832-41-5, is a pivotal organic compound that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its critical role as a versatile intermediate in the synthesis of various bioactive molecules. Furthermore, we will delve into its significance as a pharmaceutical impurity and the analytical methodologies employed for its detection and quantification.

Chemical and Physical Properties

This compound, often abbreviated as NMSM, is a nitroalkene amine compound.[3] It typically appears as a pale yellow to off-white crystalline solid.[3] The presence of a nitro group, a thioether linkage, and an α,β-unsaturated amine functionality imparts a unique reactivity profile to the molecule.[3]

| Property | Value | Source |

| Molecular Formula | C4H8N2O2S | [1][4] |

| Molecular Weight | 148.18 g/mol | [4] |

| Melting Point | 112-118 °C | [5][6] |

| Appearance | Pale yellow to off-white crystalline solid | [3] |

| Synonyms | (E)-N-Methyl-1-(methylsulfanyl)-2-nitroethenamine, 1-Methylamino-1-methylthio-2-nitroethylene, Ranitidine EP Impurity K, Nizatidine EP Impurity B | [1][7] |

| SMILES | C(=CN(=O)=O)(NC)SC | [1] |

| InChI | InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3 | [1] |

| InChIKey | YQFHPXZGXNYYLD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most widely documented method for the synthesis of this compound involves the reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine.[8] This reaction proceeds via a nucleophilic substitution mechanism where one of the methylthio groups is displaced by methylamine.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

1,1-bis(methylthio)-2-nitroethylene

-

Methylamine

-

Anhydrous acetonitrile (solvent)

-

-

Procedure:

-

Dissolve 1,1-bis(methylthio)-2-nitroethylene in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Add a stoichiometric equivalent of methylamine to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Chemical Reactivity and Mechanism of Action

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nitro group renders the β-carbon of the nitroethylene moiety electrophilic, making it susceptible to nucleophilic attack (Michael addition).[8] The methylthio group acts as a good leaving group, facilitating substitution reactions.

Caption: Reactivity of this compound.

This versatile reactivity makes it a valuable building block for the synthesis of various heterocyclic compounds.[8] It can participate in a range of chemical transformations, including:

-

Michael Addition: The polarized alkene structure allows it to act as a Michael donor.[8]

-

Henry Reaction: The nitro group can participate in Henry reactions.

-

Cycloaddition Reactions: It can be used in the synthesis of complex cyclic systems.

Application in Pharmaceutical Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of the H2-receptor antagonists Ranitidine and Nizatidine, which are used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[4][6]

Synthesis of Ranitidine

The synthesis of Ranitidine involves the reaction of this compound with 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane.[9] The amino group of the furan derivative acts as a nucleophile, attacking the electrophilic carbon of the nitroethene and displacing the methylthio group.

Caption: Synthesis of Ranitidine from this compound.

Experimental Protocol: Synthesis of Ranitidine

-

Reactants:

-

This compound

-

2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine in ethanol in a reaction vessel.

-

Add this compound to the solution.

-

Slowly heat the reaction mixture to 40-45°C and maintain for 8-10 hours.

-

Cool the reaction solution to 4-8°C and keep it at this temperature for 32-38 hours to allow for complete crystallization.

-

Filter the reaction mixture to collect the crystals.

-

Wash the crystals with cold ethanol, drain, and dry under vacuum to obtain Ranitidine.

-

Synthesis of Nizatidine

Similarly, Nizatidine is synthesized by reacting this compound with an appropriate thiazole derivative.[8] The process involves the condensation of 2-(dimethylaminomethyl)-4-thiazole methanol with cysteamine hydrochloride, followed by reaction with this compound in water.[4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 61832-41-5: this compound [cymitquimica.com]

- 3. Ranitidine EP Impurity K - SRIRAMCHEM [sriramchem.com]

- 4. An Efficient Process For The Preparation And Purification Of [quickcompany.in]

- 5. CA1277325C - Synthesis of nizatidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, (Z)- | C4H8N2O2S | CID 2736798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nizatidine synthesis - chemicalbook [chemicalbook.com]

- 9. Ranitidine synthesis - chemicalbook [chemicalbook.com]

Biological activity of N-Methyl-1-(methylthio)-2-nitroethenamine derivatives

An In-depth Technical Guide to the Biological Activity of N-Methyl-1-(methylthio)-2-nitroethenamine Derivatives

Foreword

This compound (NMSM) has emerged as a remarkably versatile and powerful scaffold in synthetic chemistry.[1][2][3][4][5][6] Its unique electronic and structural features, characterized by a polarized push-pull alkene system, make it an ideal starting material for the construction of a diverse array of complex heterocyclic compounds.[1][6] This guide delves into the significant biological activities exhibited by these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in therapeutics and agrochemicals. We will explore the journey from the foundational NMSM molecule to its potent derivatives, elucidating their mechanisms of action, quantitative biological data, and the experimental protocols required for their evaluation.

The Versatile Precursor: this compound (NMSM)

This compound, a nitroketene N,S-acetal, is a multifaceted building block for organic synthesis.[3] Its structure incorporates a nitro group, which is strongly electron-withdrawing, a methylthio group that can act as a leaving group, and a methylamino group.[1][6] This arrangement of functional groups confers both electrophilic and nucleophilic characteristics to the molecule, enabling it to participate in a wide range of chemical transformations, including Michael additions, cycloadditions, and condensation reactions.[3] The true biological potential, however, is realized in the diverse heterocyclic structures synthesized from this precursor.[1][2][3][6]

The general synthesis of NMSM and its derivatives often starts from the condensation of nitromethane with carbon disulfide, followed by methylation to yield 1,1-bis(methylthio)-2-nitroethene.[1] Subsequent reaction with methylamine affords this compound.[1]

Diagram 1: Synthesis of this compound (NMSM)

Caption: General synthetic route to this compound.

Insecticidal Activity: Neonicotinoid Analogues

A significant application of NMSM derivatives is in the development of neonicotinoid insecticides. These synthetic compounds mimic the action of nicotine and exhibit potent activity against a range of sucking insects, such as aphids, while generally showing lower toxicity to mammals.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Neonicotinoids derived from NMSM act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][7][8][9] These receptors are ligand-gated ion channels that mediate fast synaptic transmission.[8] The binding of neonicotinoids to nAChRs leads to the persistent opening of the ion channel, resulting in uncontrolled nerve impulses, hyperexcitation, paralysis, and ultimately, the death of the insect.[7] The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target species.[10]

Diagram 2: Mechanism of Action of Neonicotinoid Analogues

Caption: Simplified pathway of neonicotinoid insecticidal action.

Quantitative Data: Insecticidal Efficacy

The insecticidal activity of novel neonicotinoid analogues synthesized from NMSM has been evaluated against various pests. The following table summarizes the median lethal concentration (LC50) values for a series of β-substituted nitromethylene neonicotinoid analogues against the cowpea aphid (Aphis craccivora).

| Compound ID | β-Substituent | LC50 (mmol/L) | Reference |

| 7 | -SCN | 0.01567 | [8] |

| 9 | -SCN | 0.00974 | [8] |

| 12 | -SCN | 0.02494 | [8] |

| 13 | -SCN | 0.01893 | [8] |

| 15 | Imidazo[1,2-c]thiazole | 0.02677 | [8] |

| 17 | Imidazo[1,2-c]thiazole | 0.01778 | [8] |

| 19 | Imidazo[1,2-c]thiazole | 0.0220 | [8] |

| 20 | Imidazo[1,2-c]thiazole | 0.02447 | [8] |

| Imidacloprid | (Commercial Standard) | 0.03502 | [8] |

Experimental Protocol: Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of novel NMSM-derived neonicotinoids for nAChRs.

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing the desired insect nAChR subtype (e.g., from Sf9 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgSO4, pH 7.4).

-

Radioligand: Use a known radiolabeled nAChR agonist, such as [³H]imidacloprid or [³H]epibatidine.

-

Assay Procedure: a. In a 96-well microplate, add the receptor membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (NMSM derivative). b. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled nAChR agonist (e.g., nicotine). c. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes). d. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. e. Wash the filters with ice-cold wash buffer. f. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Anticancer Activity: Heterocyclic Derivatives

The structural diversity of heterocyclic compounds that can be synthesized from NMSM has led to the discovery of derivatives with potent anticancer activity. These compounds often target fundamental cellular processes in cancer cells, such as cell division and survival signaling pathways.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A key mechanism of action for several anticancer derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[11] Other derivatives may act on different targets, such as specific kinases or topoisomerases, to exert their cytotoxic effects.

Diagram 3: Anticancer Mechanism via Tubulin Polymerization Inhibition

Sources

- 1. researchgate.net [researchgate.net]

- 2. microbenotes.com [microbenotes.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM): A Comprehensive Technical Guide to a Versatile Synthon in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) has emerged as a profoundly versatile and powerful synthon in organic synthesis.[1][2] Characterized by a unique "push-pull" electronic structure, this acyclic nitroketene N,S-acetal possesses a remarkable ambiphilic nature, allowing it to function as both an electrophile and a nucleophile.[3][4] This guide provides an in-depth exploration of NMSM, detailing its synthesis, elucidating its unique reactivity, and showcasing its application in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and bulk drug synthesis.[1][2] We will delve into the mechanistic underpinnings of its reactivity in Michael additions, heteroannulations, and multi-component reactions, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this exceptional building block.[1]

Introduction: The Unique Profile of NMSM

N-Methyl-1-(methylthio)-2-nitroethenamine, with the chemical formula C₄H₈N₂O₂S, is a two-carbon building block that packs remarkable chemical diversity into a simple ethane motif.[1][5][6] Its utility stems from the strategic placement of three distinct functional groups: a potent electron-withdrawing nitro group (-NO₂), an electron-donating methylamino group (-NHCH₃), and a labile methylthio group (-SCH₃) that can act as an excellent leaving group.[3][4][7][8]

This specific arrangement creates a polarized push-pull alkene system.[4][7] The nitro group renders the C1 carbon electrophilic and an effective Michael acceptor, while the methylamino and methylthio groups enrich the C2 carbon with electron density, making it nucleophilic.[4][7][8] This dual reactivity, termed ambiphilia, is the cornerstone of NMSM's versatility, enabling it to participate in a wide array of chemical transformations, often with high regio- and stereoselectivity.[1] It is considered a synthetic equivalent of nitroacetic acid and glycine.[1]

Structural and Electronic Properties

The power of NMSM as a synthon can be visualized through its electronic landscape. The interplay between the electron-donating and withdrawing groups dictates its reaction pathways.

Caption: Electronic characteristics of this compound (NMSM).

Synthesis of NMSM: A Validated Protocol

The most common and efficient synthesis of NMSM involves the nucleophilic substitution of one methylthio group from 1,1-bis(methylthio)-2-nitroethylene using methylamine.[3] This method is valued for its simplicity and high yields.

Causality in Experimental Design

-

Reactant Choice: 1,1-bis(methylthio)-2-nitroethylene serves as an ideal precursor. The two methylthio groups activate the double bond, and one acts as a facile leaving group upon nucleophilic attack.

-

Nucleophile: Methylamine is a simple, readily available primary amine that effectively displaces the methylthio group.

-

Solvent: Anhydrous acetonitrile is the solvent of choice.[3] Its polar aprotic nature effectively solubilizes the reactants without interfering with the reaction, as protic solvents could lead to unwanted side reactions.

-

Temperature: The reaction is conducted at reflux temperature (~82°C) to provide the necessary activation energy for the substitution to proceed at a practical rate.[3]

Step-by-Step Experimental Protocol

Objective: To synthesize (E)-N-methyl-1-(methylthio)-2-nitroethenamine.

Materials:

-

1,1-bis(methylthio)-2-nitroethylene (NMSN)

-

Methylamine (40% solution in water or as a gas)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Reactant Addition: Dissolve 1,1-bis(methylthio)-2-nitroethylene (10.0 g, 61.3 mmol) in 100 mL of anhydrous acetonitrile in the flask.

-

Nucleophile Introduction: To the stirring solution, slowly add methylamine (1 equivalent). If using a 40% aqueous solution, this corresponds to approximately 4.75 g (61.3 mmol).

-

Reaction: Heat the mixture to reflux (approximately 82°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Isolation: Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure NMSM as a solid.

Expected Yield: 65-85%.[3]

Caption: Workflow for the synthesis of NMSM.

The Reaction Chemistry of NMSM

The ambiphilic nature of NMSM allows it to participate in a diverse range of reactions, making it a cornerstone for synthesizing complex heterocyclic scaffolds.[1][2]

Michael Addition Reactions

The electron-deficient C1 position of NMSM makes it a potent Michael acceptor. It readily reacts with a variety of nucleophiles. Conversely, the electron-rich C2 position allows NMSM to act as a Michael donor in certain contexts.[3][4] This duality is central to its role in domino and cascade reactions.

Multi-Component Reactions (MCRs)

NMSM is particularly well-suited for one-pot multi-component reactions (MCRs), which are highly efficient for building molecular diversity.[1] In these reactions, NMSM can react with both a nucleophile and an electrophile in a single pot, leading to the rapid assembly of complex structures.[1]

Example Application: Synthesis of Pyrano[2,3-c]pyrazol-6-amines

A notable MCR involves the four-component reaction of an aldehyde, hydrazine, an ethyl acetoacetate derivative, and NMSM to form dihydropyrano[2,3-c]pyrazoles, a scaffold of significant biological interest.[5]

Table 1: Representative Multi-Component Reactions using NMSM

| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold | Reference |

| Domino Knoevenagel/Michael | Aldehydes, Pyrazolones, NMSM | ZnCl₂ or Brønsted Acid | Pyranopyrazoles | [3] |

| Catalyst-Free Cascade | 2-Hydroxy-1,4-naphthoquinone, Aldehydes, NMSM | Aqueous Ethanol | Benzo[g]chromene derivatives | [3] |

| Indium-Catalyzed Annulation | 3-Formylchromone, NMSM | In(OTf)₃ | 2-Pyridone Analogues | [7][9] |

| Iodine-Catalyzed Reaction | Aromatic Amines, Phenylglyoxal, NMSM | I₂ (10 mol%) | Substituted Imidazoles | [8] |

Heteroannulation and Cyclization Cascades

NMSM is extensively used in reactions that form heterocyclic rings. A common strategy involves an initial reaction (e.g., Michael addition) followed by an intramolecular cyclization with the elimination of the methylthio group.

Mechanistic Insight: Indium-Catalyzed Synthesis of 2-Pyridone Analogues

The reaction between 3-formylchromone and NMSM, catalyzed by Indium(III) triflate (In(OTf)₃), provides a clear example of NMSM's role in a cascade reaction.[7][9]

-

Henry Reaction: The catalyst promotes a Henry-type reaction between the aldehyde of the 3-formylchromone and the nucleophilic C2 of NMSM.[7]

-

Dehydration: The resulting intermediate undergoes dehydration.[7]

-

N-Cyclization & Ring Opening: An intramolecular N-cyclization occurs, followed by the opening of the chromone ring.[7]

-

Elimination: Finally, the elimination of methanethiol (MeSH) and the catalyst affords the final 2-pyridone product.[7][9]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. This compound, (Z)- | 168127-08-0 | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. This compound 98 61832-41-5 [sigmaaldrich.com]

- 6. CAS 61832-41-5: this compound [cymitquimica.com]

- 7. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Electrophilic and nucleophilic sites of N-Methyl-1-(methylthio)-2-nitroethenamine

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of N-Methyl-1-(methylthio)-2-nitroethenamine

Authored by: A Senior Application Scientist

Introduction

This compound, commonly referred to as NMSM, is a highly versatile organic compound with the molecular formula C₄H₈N₂O₂S and a molecular weight of 148.18 g/mol .[1][2] Structurally, it is classified as a nitroketene N,S-acetal, a subset of push-pull alkenes.[3][4] This unique molecular architecture, featuring both electron-donating and electron-withdrawing groups at opposite ends of a carbon-carbon double bond, imparts a remarkable ambiphilic character to the molecule.[3] This guide provides an in-depth analysis of the electronic properties of NMSM, delineating its distinct electrophilic and nucleophilic sites and explaining the chemical principles that govern its reactivity. For researchers and professionals in drug development, understanding this dual reactivity is paramount, as NMSM serves as a potent and adaptable building block in the synthesis of diverse and complex heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[3][5][6][7][8]

The Electronic Architecture: A Classic Push-Pull System

The reactivity of this compound is fundamentally dictated by its polarized "push-pull" electronic system.[3] The molecule's ethene core is functionalized with three key groups that create a significant electronic imbalance across the C=C double bond:

-

Electron-Withdrawing Group (EWG): A nitro group (-NO₂) is attached to the C1 position. The nitro group is a powerful EWG, exerting strong -I (inductive) and -M (mesomeric) effects, which delocalize electron density away from the double bond.[6][7][8]

-

Electron-Donating Groups (EDG): A methylamino group (-NHCH₃) and a methylthio group (-SCH₃) are attached to the C2 position. Both groups act as EDGs through the +M effect, pushing electron density into the double bond via their lone pairs of electrons.[6][7][8]

This push-pull arrangement results in a highly polarized π-system. The C1 carbon becomes electron-deficient (electrophilic), while the C2 carbon becomes electron-rich (nucleophilic). This intrinsic polarization is best represented by its resonance contributors.

Caption: Resonance delocalization in NMSM illustrating charge separation.

Electrophilic Reactivity at the C1 Position

The potent electron-withdrawing nature of the nitro group renders the C1 carbon atom significantly electron-deficient, making it the primary electrophilic site of the molecule.[6][7] This pronounced electrophilicity allows NMSM to function as an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles.[3][6][7][8]

The general mechanism involves the attack of a nucleophile on the C1 carbon, which pushes the π-electrons of the double bond onto the nitro group, forming a stabilized nitronate anion intermediate. Subsequent protonation or further reaction of this intermediate leads to the final product.

Caption: General workflow of NMSM acting as an electrophile.

Experimental Protocol: Michael Addition to NMSM

This protocol describes a general procedure for the Michael addition of a thiol to this compound.

Materials:

-

This compound (NMSM)

-

Thiol (e.g., thiophenol)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve NMSM (1.0 eq) in ethanol (0.2 M).

-

Addition of Nucleophile: To the stirred solution, add the thiol (1.1 eq).

-

Base Catalysis: Add triethylamine (0.1 eq) dropwise to the mixture. The base deprotonates the thiol, generating the more nucleophilic thiolate anion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (NMSM) is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Michael adduct.

Causality: The use of a catalytic amount of a non-nucleophilic base like triethylamine is crucial. It generates the active nucleophile (thiolate) in situ without competing in the addition reaction, ensuring a high yield of the desired adduct.

Nucleophilic Reactivity at the C2 Position

Conversely, the electron-donating resonance effects (+M) from the methylamino and methylthio groups enrich the C2 carbon with electron density, establishing it as the molecule's primary nucleophilic center.[6][7][8] This allows NMSM to react with various electrophiles. In many of these transformations, the methylthio group also serves as an effective leaving group, facilitating subsequent cyclization or substitution steps.[3][6][7][8] This reactivity profile makes NMSM a valuable Michael donor in its own right.[6]

A notable example is its reaction with aldehydes, such as 3-formylchromone, often catalyzed by a Lewis acid like Indium(III) triflate (In(OTf)₃).[6][9][7][8]

Caption: General workflow of NMSM acting as a nucleophile.

Experimental Protocol: Indium-Catalyzed Reaction with an Aldehyde

This protocol is based on the reported indium triflate-catalyzed reaction of NMSM with 3-formylchromone to synthesize azaxanthone derivatives.[6][9][7][8]

Materials:

-

(Z)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (4)

-

3-formylchromone (104)

-

Indium(III) triflate (In(OTf)₃)

-

Anhydrous solvent (e.g., acetonitrile)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-formylchromone (1.0 eq) and In(OTf)₃ (10 mol%).

-

Solvent and Reactant Addition: Add anhydrous acetonitrile, followed by a solution of NMSM (1.1 eq) in anhydrous acetonitrile.

-

Reaction Conditions: Stir the mixture at the specified reaction temperature (e.g., reflux). The Lewis acid, In(OTf)₃, activates the aldehyde carbonyl group, making it more electrophilic.

-

Mechanism Insight: The nucleophilic C2 of NMSM attacks the activated aldehyde. The reaction proceeds through a series of steps including a Henry-type reaction, dehydration, N-cyclization, and elimination of the methylthiol (MeSH) group to afford the final heterocyclic product.[6][9]

-

Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the target azaxanthone derivative.

Trustworthiness: This protocol is a self-validating system. The progress can be unequivocally tracked via TLC by observing the consumption of starting materials and the appearance of a new product spot. The final product's structure can be confirmed using standard analytical techniques like NMR spectroscopy and mass spectrometry.

Summary of Reactive Sites

The dual reactivity of this compound is summarized below.

| Reactive Site | Character | Influencing Groups | Common Reaction Types |

| **C1 (Carbon with -NO₂) ** | Electrophilic | -NO₂ (Strong electron-withdrawing) | Michael Addition, Conjugate Addition |

| C2 (Carbon with -NHMe, -SMe) | Nucleophilic | -NHCH₃, -SCH₃ (Electron-donating) | Aldol/Henry-type reactions, Annulations, Cyclizations |

Conclusion

This compound is a quintessential example of a push-pull alkene, exhibiting a finely tuned ambiphilic character. Its C1 carbon, rendered electrophilic by a powerful nitro group, readily engages with nucleophiles. Simultaneously, its C2 carbon, enriched by amino and thioether groups, acts as a potent nucleophile towards electrophiles. This duality is not a mere chemical curiosity but the foundation of its utility. By understanding and strategically exploiting these distinct reactive sites, synthetic chemists can leverage NMSM as a powerful and versatile precursor for the construction of a vast array of complex, functionalized heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[3][5][6]

References

- Benchchem. This compound, (Z)- | 168127-08-0.

-

Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12, 30436-30456. Available from: [Link]

-

Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Center for Biotechnology Information (PMC). Available from: [Link]

-

PubChem. This compound, (Z)-. Available from: [Link]

-

ResearchGate. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available from: [Link]

-

SciSpace. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available from: [Link]

-

NIST. Ethenamine, N-methyl-1-(methylthio)-2-nitro-. Available from: [Link]

-

Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. Available from: [Link]

-

Huang, X., & Liu, G. (2018). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, 118(18), 8872-8919. Available from: [Link]

Sources

- 1. This compound, (Z)- | C4H8N2O2S | CID 2736798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethenamine, N-methyl-1-(methylthio)-2-nitro- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of heterocycles using N-Methyl-1-(methylthio)-2-nitroethenamine

An Application Guide for the Synthetic Chemist: Leveraging N-Methyl-1-(methylthio)-2-nitroethenamine in Heterocyclic Chemistry

Introduction: The Unique Versatility of a Push-Pull Alkene

In the landscape of organic synthesis, the quest for efficient and versatile building blocks is perpetual. This compound (NMSM), a non-symmetrical nitroketene N,S-acetal, has emerged as a synthon of exceptional utility for the construction of diverse heterocyclic scaffolds.[1][2] Its power lies in a unique "push-pull" electronic structure. The molecule features an electron-withdrawing nitro group juxtaposed with electron-donating methylamino and methylthio groups across a C=C double bond.[3][4] This arrangement polarizes the alkene, creating a molecule with four distinct active sites, rendering it a potent ambiphilic synthon capable of acting as both an electrophile and a nucleophile.[1][2]

This dual reactivity profile allows NMSM to participate in a wide array of chemical transformations, including Michael additions, [3+2] cycloadditions, heteroannulation reactions, and complex cascade sequences, often within one-pot, multi-component reaction (MCR) frameworks.[1][2] The resulting heterocyclic products are of significant interest to medicinal chemists and drug development professionals, as they form the core of numerous pharmacologically active agents.[5][6] This guide provides an in-depth exploration of NMSM's reactivity and offers detailed, field-proven protocols for its application in the synthesis of valuable heterocyclic systems.

The Chemical Foundation: Understanding NMSM's Reactivity

The synthetic potential of NMSM is a direct consequence of its molecular architecture. The nitro group strongly withdraws electron density, making the adjacent carbon (C2) electrophilic and a prime target for Michael addition. Conversely, the electron-donating methylamino group and the methylthio group (which also serves as an excellent leaving group) enrich the other carbon (C1) with electron density, making it nucleophilic.[5][7] This inherent polarity is the key to its versatility.

The primary route for preparing NMSM involves the nucleophilic substitution of one methylthio group from 1,1-bis(methylthio)-2-nitroethylene using methylamine, typically under reflux in an anhydrous solvent like acetonitrile.[3][8]

Application Protocol I: Synthesis of Substituted 2-Pyridones

Substituted pyridines and their analogues are core structures in numerous pharmaceuticals. This protocol details an indium-catalyzed domino reaction between NMSM and 3-formylchromone to produce highly functionalized 2-pyridone derivatives, which are valuable scaffolds in medicinal chemistry.[7][9]

Mechanistic Rationale

The reaction proceeds through a sophisticated cascade sequence. Indium(III) triflate (In(OTf)₃) acts as a Lewis acid catalyst, activating the aldehyde of the 3-formylchromone for a nucleophilic attack.[7][8]

-

Henry Reaction: The first step is a catalytic Henry-type reaction where the nucleophilic C2 of NMSM attacks the activated aldehyde, forming an intermediate.[7][9]

-

Dehydration & Cyclization: Subsequent elimination of water is followed by an N-cyclization.

-

Ring Opening & Elimination: The chromone ring opens, and a final elimination of methanethiol (MeSH) and the catalyst affords the stable 2-pyridone aromatic system.[7][9]

Experimental Protocol

Materials & Reagents:

-

(E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (1.0 mmol)

-

Substituted 3-formylchromone (1.0 mmol)

-

Indium(III) triflate (In(OTf)₃) (10 mol%)

-

Acetonitrile (CH₃CN), anhydrous (5 mL)

-

Round-bottom flask (25 mL) with magnetic stirrer

-

Reflux condenser

-

Standard glassware for workup and purification

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 3-formylchromone (1.0 mmol), NMSM (1.0 mmol, 148.18 mg), and indium(III) triflate (0.1 mmol, 56.1 mg).

-

Add 5 mL of anhydrous acetonitrile to the flask.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours, as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue is then purified by column chromatography on silica gel.

Scientist's Note (Trustworthiness): The choice of an anhydrous solvent is critical to prevent the hydrolysis of the catalyst and side reactions. The 10 mol% catalyst loading is typically sufficient to drive the reaction to completion without requiring harsh conditions. Purification via column chromatography (eluent: ethyl acetate/hexane gradient) is usually effective in isolating the desired product with high purity.

Data Summary: Scope of 2-Pyridone Synthesis

| Entry | 3-Formylchromone Substituent | Time (h) | Yield (%) |

| 1 | H | 4 | 88 |

| 2 | 6-Chloro | 5 | 85 |

| 3 | 6-Bromo | 5 | 86 |

| 4 | 6-Methyl | 4.5 | 82 |

| 5 | 6-Nitro | 6 | 75 |

| (Data adapted from representative literature.[7][9]) |

Application Protocol II: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol exemplifies the power of NMSM in multicomponent reactions (MCRs), allowing for the rapid assembly of complex pyrano[2,3-c]pyrazole scaffolds. These structures are privileged in drug discovery, exhibiting a range of biological activities.

Mechanistic Rationale

This one-pot domino strategy involves a sequence of cyclization, condensation, Michael addition, and intramolecular cyclization steps.

-

Pyrazole Formation: Phenylhydrazine and ethyl acetoacetate condense to form a pyrazolone intermediate.

-

Knoevenagel Condensation: The pyrazolone intermediate undergoes a Knoevenagel condensation with an aromatic aldehyde.

-

Michael Addition: NMSM then acts as a Michael donor, adding to the activated alkene formed in the previous step.

-

Tautomerism & O-Cyclization: A series of tautomerizations and an intramolecular O-cyclization, followed by the elimination of methylamine, leads to the final pyrano[2,3-c]pyrazole product.

Experimental Protocol

Materials & Reagents:

-

N-aryl/alkyl-1-(methylthio)-2-nitroethenamine (NMSM derivative) (1.0 mmol)

-

1,4-Dithiane-2,5-diol (0.5 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Ethanol (10 mL)

-

Standard reflux and workup apparatus

Procedure:

-

Prepare the required N-substituted NMSM derivative by refluxing 1,1-bis(methylthio)-2-nitroethylene with the desired primary amine in ethanol. [10]2. In a 25 mL round-bottom flask, suspend the NMSM derivative (1.0 mmol), 1,4-dithiane-2,5-diol (0.5 mmol, 76 mg), and potassium carbonate (2.0 mmol, 276 mg) in 10 mL of ethanol.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC. Once the starting material is consumed (typically 3-5 hours), cool the reaction to room temperature.

-

Pour the reaction mixture into 50 mL of cold water and stir for 15 minutes.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure N-substituted 3-nitrothiophen-2-amine.

Scientist's Note (Causality): 1,4-Dithiane-2,5-diol serves as a stable, solid precursor for the in-situ generation of the more reactive 2-mercaptoacetaldehyde. Using K₂CO₃, an inexpensive and mild base, is sufficient to promote this decomposition and the subsequent cyclization steps. The reaction is compatible with a range of N-substituents, including phenyl rings with moderately electron-withdrawing groups. [10]

Conclusion

This compound is a testament to how intelligent molecular design can yield a building block of immense synthetic power. Its ambiphilic nature, born from a "push-pull" electronic system, allows it to engage in diverse and complex reaction cascades, often under mild and efficient conditions. [1][3]The protocols detailed herein for the synthesis of pyridones, pyrazoles, and thiophenes represent just a fraction of its potential. For researchers, scientists, and drug development professionals, a deep understanding of NMSM's reactivity opens a gateway to the rapid and diversity-oriented synthesis of novel heterocyclic entities, accelerating the discovery of new chemical matter with potential therapeutic applications.

References

- This compound (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. (2020). Bentham Science Publishers.

- Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular. (2022). SciSpace.

- Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM)

- This compound, (Z)-. (n.d.). Benchchem.

- Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM)

- Reddy, P. N., & Padmaja, P. (2020). (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. Bentham Science Publishers.

- An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (n.d.). Beilstein Journals.

- This compound 98 61832-41-5. (n.d.). Sigma-Aldrich.

- Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). U.S.

- (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). (2022).

- This compound. (n.d.). Cymit Química S.L..

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 61832-41-5: this compound [cymitquimica.com]

- 5. scispace.com [scispace.com]

- 6. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 8. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

The Strategic Deployment of N-Methyl-1-(methylthio)-2-nitroethenamine in Advanced Multi-Component Reactions: Application Notes and Protocols

Abstract

This technical guide provides an in-depth exploration of N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) as a pivotal building block in the realm of multi-component reactions (MCRs). We delve into the unique chemical attributes of NMSM that render it a versatile synthon for the construction of complex heterocyclic scaffolds. This document furnishes detailed, field-proven protocols for two significant MCRs employing NMSM: the four-component domino synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines and the indium triflate-catalyzed synthesis of azaxanthones. These protocols are supplemented with mechanistic insights, quantitative data on reaction scope and yields, and visual representations of reaction pathways to empower researchers in drug discovery and organic synthesis.

Introduction: The Versatility of this compound (NMSM)